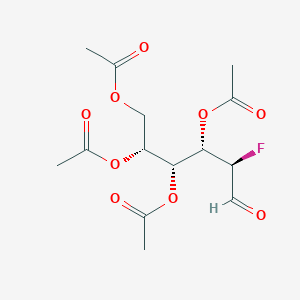

2-Fluoro-2-deoxy-glucose tetraacetate

Description

Contextualizing 2-Fluoro-2-deoxy-glucose Tetraacetate as a Key Synthetic Intermediate in Fluorinated Carbohydrate Research

The strategic importance of this compound lies in its function as the direct, fully protected precursor to FDG and [¹⁸F]FDG. The synthesis of fluorinated carbohydrates is notoriously difficult due to the high electronegativity of fluorine and the polyfunctional nature of sugars. Protecting groups are essential to prevent unwanted side reactions, and the four acetyl groups in this compound serve this purpose effectively. iaea.orgresearchgate.net They mask the hydroxyl groups at positions 1, 3, 4, and 6, directing the fluorination to the C-2 position and ensuring the stability of the molecule during the fluorination process. researchgate.net

This intermediate is central to the two predominant synthetic strategies for [¹⁸F]FDG: nucleophilic substitution and electrophilic fluorination. nih.govresearchgate.net

In the nucleophilic pathway , the most common method used today, the precursor is typically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). iaea.orgwordpress.com The triflate group at the C-2 position is an excellent leaving group, which is displaced by the [¹⁸F]fluoride ion. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C-2 position, converting the mannose configuration to the desired glucose configuration and directly forming [¹⁸F]this compound. iaea.orgresearchgate.net

In the older electrophilic pathway , the starting material is often 3,4,6-tri-O-acetyl-D-glucal. wordpress.comacs.org This glycal is treated with an electrophilic fluorine source, such as [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730). nih.govacs.org The reaction proceeds via the addition of fluorine across the double bond between C-1 and C-2, which, after subsequent steps, yields the tetra-acetylated intermediate. nih.gov

Following the successful incorporation of fluorine to create the tetraacetate intermediate, the final step is a straightforward hydrolysis reaction. iaea.org Using either mild acid or base, the four acetyl groups are removed to yield the final, biologically active 2-deoxy-2-fluoro-D-glucose. iaea.orgsnmjournals.org The ease of this deprotection step is a key advantage of using acetyl protecting groups.

| Synthetic Route | Typical Precursor | Fluorinating Agent | Key Characteristics |

|---|---|---|---|

| Nucleophilic Substitution | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) | [¹⁸F]Fluoride ion (e.g., [K/2.2.2]¹⁸F) | High yield, high stereospecificity, produces carrier-free product. The most common modern method. wordpress.comsnmjournals.org |

| Electrophilic Fluorination | 3,4,6-tri-O-acetyl-D-glucal | [¹⁸F]F₂ or [¹⁸F]Acetyl hypofluorite | Historically significant, lower yield, less stereospecific (can produce mannose isomer), results in carrier-added product. nih.govwordpress.comnih.gov |

Historical Development of Synthetic Approaches to 2-Deoxy-2-fluoro-D-glucose and its Acetylated Precursors

The journey to developing reliable methods for synthesizing FDG and its acetylated precursors spans several decades of chemical innovation.

The foundational synthesis of non-radioactive 2-deoxy-2-fluoro-D-glucose was first reported in 1969 by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in Prague. acs.orgnih.govrsc.org Their four-step method began with a protected anhydro-glucose derivative, 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-β-D-glucopyranose, marking the first successful entry to this important fluorinated sugar. acs.org

The era of radiochemistry for this compound began in 1978 , when Tatsuo Ido, Alfred P. Wolf, and their colleagues at Brookhaven National Laboratory reported the first synthesis of [¹⁸F]FDG. acs.org Their pioneering work utilized an electrophilic fluorination approach. They treated 3,4,6-tri-O-acetyl-D-glucal with ¹⁸F-labeled molecular fluorine ([¹⁸F]F₂), which produced the protected, fluorinated intermediate that was subsequently hydrolyzed to give [¹⁸F]FDG. wordpress.comacs.org This breakthrough enabled the first human PET studies of glucose metabolism. snmjournals.orgsnmjournals.org However, this method had significant drawbacks, including a low radiochemical yield of around 8% and the co-production of the 2-fluoro-2-deoxy-D-mannose isomer. nih.govwordpress.com

A major advancement occurred in 1986 when Hamacher and colleagues in Jülich, Germany, developed a highly efficient nucleophilic substitution method. wordpress.com This approach used 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) as the precursor. wordpress.com The reaction with no-carrier-added [¹⁸F]fluoride, facilitated by a phase-transfer catalyst like Kryptofix 2.2.2, proceeded with high stereospecificity and significantly higher yields (over 50%). wordpress.comsnmjournals.org This elegant synthesis produces the intermediate [¹⁸F]this compound, which is then hydrolyzed. The robustness, high yield, and stereochemical purity of this nucleophilic method have made it the gold standard for virtually all modern production of [¹⁸F]FDG. nih.govresearchgate.net

| Year | Researchers | Contribution | Precursor/Intermediate Strategy |

|---|---|---|---|

| 1969 | Pacák, Točík, and Černý | First synthesis of non-radioactive 2-deoxy-2-fluoro-D-glucose. acs.orgnih.gov | Utilized a 1,6-anhydro-glucose derivative. acs.org |

| 1978 | Ido, Wolf, et al. | First synthesis of [¹⁸F]FDG. acs.org | Electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal followed by hydrolysis. acs.org |

| 1986 | Hamacher et al. | Development of a high-yield, stereospecific nucleophilic synthesis. wordpress.com | Nucleophilic substitution on 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). wordpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19FO9 |

|---|---|

Molecular Weight |

350.29 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4-triacetyloxy-5-fluoro-6-oxohexyl] acetate |

InChI |

InChI=1S/C14H19FO9/c1-7(17)21-6-12(22-8(2)18)14(24-10(4)20)13(11(15)5-16)23-9(3)19/h5,11-14H,6H2,1-4H3/t11-,12+,13+,14+/m0/s1 |

InChI Key |

ADYOFPRCXSVZAA-REWJHTLYSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 2 Deoxy Glucose Tetraacetate

Electrophilic Fluorination Approaches to Acetylated Glucals

Electrophilic fluorination involves the reaction of an electron-rich alkene, such as an acetylated glucal, with a reagent that delivers an electrophilic fluorine atom ("F⁺"). The starting material for this approach is typically 3,4,6-tri-O-acetyl-D-glucal, a derivative of glucose with a double bond between the C-1 and C-2 positions. This double bond serves as the site for the addition of fluorine.

Utilization of Molecular Fluorine (F₂) in Acetylglucal Fluorination

One of the earliest methods for the synthesis of fluorinated sugars involved the direct use of elemental fluorine (F₂). The reaction of 3,4,6-tri-O-acetyl-D-glucal with F₂ leads to the addition of fluorine across the double bond. nih.gov This process typically results in a mixture of 1,2-difluorinated glucose and mannose derivatives. nih.gov Subsequent workup and acetylation yield the desired 2-Fluoro-2-deoxy-glucose tetraacetate. While effective, the high reactivity and hazardous nature of elemental fluorine necessitate specialized equipment and careful handling.

Application of Acetyl Hypofluorite (B1221730) as an Electrophilic Fluorinating Agent

A milder and more convenient alternative to molecular fluorine is acetyl hypofluorite (CH₃COOF). This reagent can be generated in situ and reacts readily with 3,4,6-tri-O-acetyl-D-glucal at low temperatures. The reaction proceeds via the addition of the acetyl hypofluorite across the C1-C2 double bond. researchgate.netiaea.org This method has been widely adopted, particularly for the synthesis of the radiolabeled version, [¹⁸F]FDG, due to its rapid reaction time and good yields. organic-chemistry.org The reaction of acetyl hypofluorite with the acetylated glucal initially forms an intermediate which, upon workup, yields a mixture of the tetra-acetylated 2-fluoro-D-glucose and 2-fluoro-D-mannose products. researchgate.net

Stereochemical Control and Regioselectivity in Electrophilic Acetylglucal Fluorination

A significant challenge in the electrophilic fluorination of acetylated glucals is controlling the stereochemistry at the C-2 position. The addition of the fluorinating agent to the double bond of the glucal can occur from either face of the ring, leading to the formation of both the gluco (desired) and manno (undesired) stereoisomers.

The reaction mechanism is generally understood to proceed through a syn-addition, where the fluorine and the other part of the reagent add to the same face of the double bond. scispace.com However, the facial selectivity is often not absolute, resulting in product mixtures. The ratio of the gluco to manno isomers can be influenced by several factors, including the choice of fluorinating agent, solvent, and reaction temperature. For instance, the reaction of acetyl hypofluorite with tri-O-acetyl-D-glucal often results in the end-product being contaminated with 15–20% of the corresponding mannose derivative. researchgate.net The separation of these isomers is necessary to obtain the pure desired product.

Table 1: Comparison of Electrophilic Fluorination Methods

Nucleophilic Fluorination Approaches to Acetylated Mannose Triflate Derivatives

The nucleophilic approach offers a highly stereoselective alternative for the synthesis of this compound. This method relies on a classic Sₙ2 (bimolecular nucleophilic substitution) reaction, where a nucleophilic fluoride (B91410) ion displaces a good leaving group at the C-2 position of a suitably protected mannose derivative. The key advantage of this method is the inversion of stereochemistry at the C-2 center, which cleanly converts a manno precursor into the desired gluco product.

Synthesis from 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose Precursors

The most common precursor for this method is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, often referred to as "mannose triflate". In this molecule, the hydroxyl group at the C-2 position of tetra-O-acetyl-β-D-mannopyranose has been converted into a trifluoromethanesulfonate (B1224126) (triflate) group. The triflate group is an excellent leaving group, making the C-2 position highly susceptible to nucleophilic attack.

The reaction involves treating the mannose triflate with a source of nucleophilic fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). The fluoride ion attacks the C-2 carbon from the side opposite to the triflate leaving group. This backside attack results in a Walden inversion of the stereochemistry at C-2, converting the axial triflate of the manno configuration to an equatorial fluoride of the gluco configuration with high fidelity. This stereospecificity is the hallmark of the Sₙ2 mechanism and is a major advantage of this synthetic route, as it avoids the formation of the undesired manno isomer.

Role of Cryptands and Phase Transfer Catalysis in Nucleophilic Fluorination

A practical challenge in nucleophilic fluorination is the low solubility of fluoride salts like KF in the aprotic organic solvents (e.g., acetonitrile) required for the Sₙ2 reaction. Furthermore, the fluoride ion can be strongly associated with its counter-ion (K⁺), reducing its nucleophilicity. To overcome these issues, phase-transfer catalysts are employed.

Cryptands, particularly the aminopolyether Kryptofix [2.2.2] (K222), are highly effective phase-transfer catalysts for this reaction. The Kryptofix molecule has a three-dimensional cage-like structure that selectively encapsulates the potassium ion (K⁺). This complexation sequesters the cation, effectively liberating a "naked," highly reactive fluoride ion in the organic solvent. This dramatically increases the rate and efficiency of the nucleophilic substitution on the mannose triflate precursor. The use of the KF/Kryptofix [2.2.2] system has become the standard and most reliable method for the synthesis of this compound and its radiolabeled analogue.

Table 2: Key Components in Nucleophilic Fluorination

Optimization of Radiochemical Yields and Purity in Nucleophilic Synthetic Routes

The nucleophilic substitution pathway is a cornerstone for the synthesis of [¹⁸F]2-Fluoro-2-deoxy-glucose, with 2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose as a key intermediate. severin.su Optimization of this route is critical for achieving high radiochemical yields and purity, which are essential for clinical applications. Key factors influencing these outcomes include the choice of phase-transfer catalyst, reaction conditions, and purification methods. researchgate.net

Research has demonstrated that the success of nucleophilic fluorination is highly dependent on the reactivity of the [¹⁸F]F⁻ ion. researchgate.net Phase-transfer catalysts like Cryptand 2.2.2 or other aminopolyethers are employed to enhance the nucleophilicity of the fluoride ion. severin.supleiades.online The synthesis typically involves the nucleophilic substitution of the triflate leaving group from the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). severin.subrieflands.com

Several parameters have been optimized to improve synthesis efficacy:

Reaction Temperature: Optimized base hydrolysis conditions, for example at 40-45°C, have been shown to yield high radiochemical purity (>99%) with minimal product loss. researchgate.net

Catalyst System: The use of Kryptofix 2.2.2 with potassium carbonate is a common and effective system for preparing the reactive complex needed for nucleophilic fluorination. researchgate.net

Purification Strategy: Post-synthesis purification is crucial for removing unreacted [¹⁸F]fluoride and other chemical impurities. This is often achieved using a sequence of cartridges, such as Sep-Pak Plus tC18 and Alumina N cartridges. severin.su Some methods utilize a combined SCX/Alumina N column for purification. researchgate.net

Automation: Automated synthesis modules are widely used to ensure the process is reliable, reproducible, and safe. researchgate.net These systems have been shown to produce radiopharmaceuticals of equivalent quality to manual methods but with higher reproducibility and robustness. researchgate.net

Radiochemical purity can degrade over time due to radiolysis, especially at high radioactive concentrations. severin.sunih.gov Studies indicate that differences in preparation, synthesis, and formulation can significantly affect the final radiochemical purity of the product. severin.su Despite potential degradation, results suggest that the final product can maintain physicochemical and microbiological stability for up to 10 hours post-synthesis under controlled conditions. severin.subrieflands.com

| Parameter Optimized | Method/Condition | Reported Outcome | Reference |

|---|---|---|---|

| Hydrolysis Temperature | Base hydrolysis at 40-45°C | Radiochemical purity >99%; Radiochemical yield 63 ± 3% | researchgate.net |

| Synthesis Support | Resin-supported [¹⁸F]fluoride on a quaternary 4-aminopyridinium (B8673708) resin | Average radiochemical yield of 41 ± 15.6% | umich.edu |

| Catalyst System | Aminopolyether-mediated nucleophilic fluorination | Radiochemical yield of 50% | pleiades.online |

| Purification | Combined SCX/Alumina N column | High radiochemical and chemical purity with minimal product loss | researchgate.net |

| Purification | Sep-Pak Plus tC18 and Alumina N cartridges | Effective removal of acetyl protecting groups and impurities | severin.su |

Comparative Analysis of Diverse Production

The production of 2-Fluoro-2-deoxy-glucose and its tetraacetylated intermediate has historically been approached via two main strategies: electrophilic fluorination and nucleophilic substitution. Over time, the nucleophilic approach has become the predominant method in most institutions due to its stereospecificity and generally higher, more consistent yields. umich.edu

Electrophilic Fluorination: Early syntheses relied on electrophilic fluorinating agents. umich.edu One method involved the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal with [¹⁸F]F₂ gas, which resulted in a radiochemical yield of about 8%. nih.gov An improvement on this was the use of ¹⁸F-labeled acetyl hypofluorite. nih.govsnmjournals.orgnih.gov

Reacting acetyl hypofluorite with 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis, could produce the final product with radiochemical yields reported between ~20% and 24%. nih.govsnmjournals.orggoogle.com

A key drawback of electrophilic addition to glycals is the potential formation of isomeric byproducts, such as 2-fluoro-2-deoxy-D-mannose (2-FDM), which can compromise the radiochemical purity. nih.gov One study reported that the reaction of [¹⁸F]F₂ with D-glucal in water produced a mixture of 2-FDG and 2-FDM in a 2:1 ratio. nih.gov

Nucleophilic Substitution: The nucleophilic synthesis route involves the displacement of a good leaving group, typically a triflate ester, from a mannose precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) with [¹⁸F]fluoride ion. umich.edu This Sₙ2 reaction is stereospecific, leading to an inversion of configuration at the C-2 position and yielding the desired glucose configuration with high purity. umich.edu

This method has largely supplanted electrophilic routes. umich.edu

Radiochemical yields for nucleophilic methods are consistently higher, often reported in the range of 50-60%. pleiades.onlinenih.gov An optimized automated synthesis using base hydrolysis reported a reproducible yield of 63 ± 3%. researchgate.net

The use of solid-phase techniques, where [¹⁸F]fluoride is collected on an anion exchange resin, has simplified the procedure by combining the steps of fluoride collection, drying, and reaction into a single process. umich.edu

The development of nucleophilic methods has been a significant advancement, allowing for the reliable and high-yield production necessary for widespread clinical use. nih.gov

| Methodology | Fluorinating Agent | Precursor | Typical Radiochemical Yield | Key Features/Disadvantages | Reference |

|---|---|---|---|---|---|

| Electrophilic Fluorination | [¹⁸F]F₂ gas | 3,4,6-tri-O-acetyl-D-glucal | 8% | Low yield; potential for isomeric impurities (2-FDM). | nih.govnih.gov |

| Electrophilic Fluorination | [¹⁸F]Acetyl Hypofluorite | 3,4,6-tri-O-acetyl-D-glucal | 20-40% | Improved yield over [¹⁸F]F₂; still produces isomeric byproducts. | nih.govsnmjournals.orgnih.gov |

| Nucleophilic Substitution | [¹⁸F]Fluoride ion with phase-transfer catalyst (e.g., Cryptand 2.2.2) | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | 50-63% | High yield; stereospecific; method of choice for modern production. | researchgate.netumich.edunih.gov |

| Nucleophilic Substitution (Solid Phase) | Resin-supported [¹⁸F]Fluoride ion | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | ~41% | Simplified procedure; combines multiple steps. | umich.edu |

Hydrolytic Deacetylation of 2 Fluoro 2 Deoxy Glucose Tetraacetate

Acid-Catalyzed Hydrolysis Protocols for Acetyl Group Removal

Acid-catalyzed hydrolysis represents a traditional method for the deacetylation of 2-Fluoro-2-deoxy-glucose tetraacetate. This process typically involves heating the acetylated compound in the presence of a strong acid. Hydrochloric acid (HCl) is a commonly employed catalyst for this reaction.

The conditions for acid-catalyzed hydrolysis generally require elevated temperatures and extended reaction times compared to base-catalyzed methods. For instance, a common protocol involves the use of 1 N HCl at temperatures around 120-130°C for 10 to 15 minutes. These more demanding conditions can sometimes lead to the formation of byproducts. One notable impurity that can arise during acid hydrolysis with HCl is 2-chloro-2-deoxy-glucose (ClDG).

Protocols for acid-catalyzed deacetylation have been implemented in various automated synthesis modules for radiolabeled [¹⁸F]2-FDG. In a typical automated process, after the initial fluorination and purification of the tetraacetylated intermediate, the solvent is evaporated. Subsequently, an aqueous solution of hydrochloric acid is added to the reaction vessel, which is then heated to induce hydrolysis. Following the reaction, the acidic solution is neutralized and purified to isolate the final 2-FDG product.

Table 1: Representative Acid-Catalyzed Hydrolysis Protocols

| Acid Catalyst | Concentration | Temperature | Duration | Notable Outcomes |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | 1 N - 2 M | 100 - 130°C | 10 - 36 min | Effective deacetylation, potential for 2-chloro-2-deoxy-glucose formation. |

| Sulfonic Acid Resin (Dowex 50) | - | ~100°C | 10 - 15 min | Fast cleavage in the absence of bulk water. |

Base-Catalyzed Hydrolysis Protocols for Acetyl Group Removal

Base-catalyzed hydrolysis, or saponification, is a widely adopted alternative for the removal of acetyl groups from this compound. This method is favored for its milder reaction conditions and faster reaction rates compared to acid-catalyzed approaches. Sodium hydroxide (B78521) (NaOH) is the most common base utilized for this purpose, although other bases like sodium methoxide (B1231860) have also been reported.

A significant advantage of base-catalyzed hydrolysis is that it can often be performed at room temperature, which helps to minimize the formation of degradation products. The reaction is typically rapid, with complete deacetylation achievable within minutes. For example, using 0.3 M NaOH, the reaction can be completed in as little as one minute at room temperature. iaea.org

The concentration of the base is a critical parameter that needs to be optimized. While higher concentrations can accelerate the reaction, they may also increase the risk of side reactions, such as epimerization of the desired 2-FDG to 2-fluoro-2-deoxy-D-mannose (2-FDM), particularly at elevated temperatures. However, studies have shown that when performed at room temperature, even with high concentrations of NaOH (up to 12 N), the formation of 2-FDM is negligible. nih.govuliege.be The absence of chloride ions in the reaction mixture also prevents the formation of 2-chloro-2-deoxy-glucose. iaea.org

Table 2: Representative Base-Catalyzed Hydrolysis Protocols

| Base Catalyst | Concentration | Temperature | Duration | Notable Outcomes |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | 0.2 M - 0.5 M | Room Temp. | 1 - 10 min | Rapid and efficient deacetylation with minimal byproducts. |

| Sodium Hydroxide (NaOH) | 1 N - 2 N | Room Temp. | < 5 min | Commonly used in automated synthesizers. |

| Sodium Hydroxide (NaOH) | up to 12 N | Room Temp. | up to 60 min | No significant epimerization observed at room temperature. nih.govuliege.be |

Solid-Phase Hydrolysis Techniques Utilizing Ion Exchange Resins

To simplify the purification process and potentially enhance the efficiency of deacetylation, solid-phase techniques have been developed. These methods involve immobilizing either the substrate or the catalyst on a solid support.

For acid-catalyzed hydrolysis, cation exchange resins in their protonated form (H+), such as Dowex 50, have been successfully employed. nih.gov In this approach, the this compound is passed through a column containing the resin at an elevated temperature (approximately 100°C). The acidic environment on the surface of the resin facilitates the rapid cleavage of the acetyl groups. This method offers the advantage of a simplified workup, as the acidic catalyst is easily separated from the product by simple filtration. The reaction can be completed in 10-15 minutes, yielding a neutral aqueous solution of pure 2-FDG. nih.gov

In the context of base-catalyzed hydrolysis, a common solid-phase extraction (SPE) technique utilizes C-18 reverse-phase cartridges. The tetraacetylated precursor is first trapped on the C-18 cartridge, and any impurities are washed away. Subsequently, a solution of sodium hydroxide is passed through the cartridge, effecting the hydrolysis directly on the solid support. This method is highly efficient, with the reaction often completing in a few minutes at room temperature. The final deacetylated product is then eluted from the cartridge with water. This integrated purification and hydrolysis approach is particularly well-suited for automated synthesis systems.

Efficiency and Kinetics of Acetyl Deprotection Processes

The efficiency and kinetics of the deprotection of this compound are markedly different between acid- and base-catalyzed methods.

Base-catalyzed hydrolysis is significantly more efficient and proceeds at a much faster rate. Under optimal conditions, using sodium hydroxide, the removal of the acetyl groups can be quantitative and completed in as little as one minute at room temperature. iaea.org One comparative study demonstrated that alkaline hydrolysis on a C-18 Sep-pak converted 70% of the tetraacetylated intermediate to 2-FDG in just 6 minutes. triumf.ca

Solid-phase techniques can offer improved efficiency, particularly by simplifying the purification process and reducing handling losses. The solid-phase acid-catalyzed method using Dowex 50 resin is reported to be rapid, with a reaction time of 10-15 minutes. nih.gov The solid-phase base-catalyzed approach on a C-18 cartridge is also very fast, with hydrolysis being completed in under 5 minutes.

Table 3: Comparison of Efficiency and Kinetics of Hydrolysis Methods

| Hydrolysis Method | Catalyst/Support | Temperature | Typical Duration | Reported Conversion/Yield |

|---|---|---|---|---|

| Acid-Catalyzed (Solution) | Hydrochloric Acid | 120 - 130°C | 10 - 36 min | ~60% conversion in 36 min triumf.ca |

| Base-Catalyzed (Solution) | Sodium Hydroxide | Room Temp. | 1 - 10 min | Quantitative yield in < 1 min iaea.org |

| Solid-Phase Acid-Catalyzed | Dowex 50 Resin | ~100°C | 10 - 15 min | Efficient conversion nih.gov |

| Solid-Phase Base-Catalyzed | C-18 Cartridge/NaOH | Room Temp. | < 6 min | ~70% conversion in 6 min triumf.ca |

Impact of Hydrolysis Conditions on Product Purity and Radiochemical Integrity

The conditions under which hydrolysis is performed have a direct impact on the purity and, in the case of radiolabeled compounds, the radiochemical integrity of the final 2-Fluoro-2-deoxy-glucose product.

In acid-catalyzed hydrolysis using hydrochloric acid, a potential impurity is 2-chloro-2-deoxy-glucose (ClDG), which is formed by the substitution of the fluorine atom with a chloride ion. nih.gov The presence of this impurity necessitates careful purification of the final product.

For base-catalyzed hydrolysis, the primary concern regarding purity is the potential for epimerization at the C-2 position, which would convert 2-FDG into its mannose epimer, 2-fluoro-2-deoxy-D-mannose (2-FDM). This side reaction is more likely to occur at elevated temperatures. However, numerous studies have confirmed that when base hydrolysis is conducted at room temperature, even with high concentrations of NaOH, the formation of 2-FDM is negligible. nih.govuliege.be Therefore, maintaining ambient temperature during base-catalyzed deacetylation is crucial for ensuring high product purity. Another advantage of the base-catalyzed method is the avoidance of 2-chloro-2-deoxy-glucose formation. iaea.org

Solid-phase hydrolysis techniques can contribute to higher product purity by minimizing handling steps and simplifying the removal of reagents and byproducts. The use of a C-18 cartridge for solid-phase alkaline hydrolysis at room temperature has been shown to be a reliable method for producing high-purity 2-FDG with no detectable epimerization. nih.govuliege.be Extending the hydrolysis time in some protocols has been shown to increase the radiochemical purity by reducing the amount of partially acetylated derivatives in the final product. researchgate.netresearchgate.net

Analytical Characterization and Quality Control of 2 Fluoro 2 Deoxy Glucose Tetraacetate and Its Conversion Products

Spectroscopic Techniques for Structural Elucidation of the Tetraacetate Form

Spectroscopic methods are fundamental in confirming the chemical identity and structural integrity of 2-Fluoro-2-deoxy-glucose tetraacetate. These techniques provide detailed information about the molecular structure, confirming the successful incorporation of the fluorine atom and the presence of the four acetate (B1210297) protecting groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra provide characteristic signals that confirm the compound's identity.

The ¹H NMR spectrum exhibits distinct resonances corresponding to the protons of the glucose ring and the methyl protons of the four acetate groups. The protons on the sugar backbone typically appear in the region of 3.5-6.5 ppm, with their specific chemical shifts and coupling constants providing information about their stereochemical arrangement. The four acetate groups give rise to sharp singlet peaks, usually found in the upfield region around 1.9-2.1 ppm.

¹⁹F NMR spectroscopy is particularly diagnostic for this molecule. nih.govresearchgate.net The presence of a single fluorine atom results in a characteristic signal in the ¹⁹F spectrum. The chemical shift of this signal and its coupling to adjacent protons (specifically H-1, H-2, and H-3) are definitive proof of successful fluorination at the C-2 position. The analysis of these coupling constants (J-values) helps to confirm the stereochemistry at the C-2 center.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Structural Information |

|---|---|---|

| ¹H (Ring Protons) | 3.5 - 6.5 | Confirm the pyranose ring structure and stereochemistry. |

| ¹H (Acetate CH₃) | 1.9 - 2.1 | Indicate the presence and number of acetate protecting groups. |

| ¹⁹F | -195 to -210 | Confirms the presence and chemical environment of the fluorine atom at the C-2 position. |

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are critical for verifying the molecular weight of this compound and for analyzing its conversion products. chemrxiv.org For the tetraacetate precursor, techniques like electrospray ionization (ESI) are often used. The analysis typically reveals the protonated molecule [M+H]⁺ or, more commonly, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

MS/MS fragmentation analysis provides further structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. Common fragmentation pathways for the tetraacetate precursor include the sequential neutral loss of acetic acid molecules (60 Da) and ketene (B1206846) (42 Da) from the parent ion. This pattern helps to confirm the presence and number of acetyl groups. Analysis of the final deacetylated product, 2-Fluoro-2-deoxy-glucose, also relies on MS to confirm its molecular weight and purity.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+Na]⁺ | 401.09 | Sodium adduct of the parent molecule. |

| [M+H-CH₂CO]⁺ | 337.10 | Loss of one ketene moiety. |

| [M+H-CH₃COOH]⁺ | 319.09 | Loss of one acetic acid molecule. |

| [M+H-2(CH₃COOH)]⁺ | 259.07 | Loss of two acetic acid molecules. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are the cornerstone of purity assessment and quality control, ensuring that the final product is free from the acetylated precursor, starting materials, and other synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful method for the quantitative analysis of both the chemical and radiochemical purity of this compound and its conversion products. nih.gov Various HPLC methods are employed, often using different columns and mobile phases to achieve optimal separation.

For the analysis of the non-radioactive precursor, a normal-phase column with a mobile phase like acetonitrile (B52724)/water may be used, with detection via a refractive index (RI) detector, as sugars lack a strong UV chromophore. google.com In the context of radiopharmaceutical quality control, anion-exchange chromatography with a sodium hydroxide (B78521) mobile phase is frequently used to separate the final [¹⁸F]FDG product from impurities. d-nb.inforesearchgate.net A key quality control check is to ensure the complete removal of the acetylated intermediate, which has different retention characteristics from the final, more polar FDG product. d-nb.inforesearchgate.net

| Parameter | System 1 (Anion-Exchange) | System 2 (Normal-Phase) |

|---|---|---|

| Stationary Phase (Column) | Anion-exchange resin (e.g., CarboPac) | Amino-propyl bonded silica (B1680970) (NH₂) |

| Mobile Phase | Aqueous Sodium Hydroxide (e.g., 0.1 M NaOH) | Acetonitrile / Water gradient |

| Detector | Pulsed Amperometric Detector (PAD), Radiodetector | Refractive Index (RI) Detector, Radiodetector |

| Application | Purity of final [¹⁸F]FDG, separation from fluoride (B91410) | Separation of [¹⁸F]FDG from acetylated intermediates |

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method for monitoring the progress of the synthesis and for assessing radiochemical purity. nih.govseverin.su It is routinely used to distinguish between the starting materials, the acetylated intermediate, the final product, and potential impurities.

For the analysis of [¹⁸F]FDG and its precursors, silica gel plates are typically used as the stationary phase. A common mobile phase is a mixture of acetonitrile and water (e.g., 95:5 v/v). omicsonline.orgnih.gov In this system, compounds separate based on their polarity. The fully protected, non-polar this compound is significantly less retained by the polar silica plate and thus travels further up the plate, resulting in a high Retention Factor (Rf) value. nih.govunm.edu In contrast, the highly polar final product, [¹⁸F]FDG, has a much lower Rf value, while any unreacted, ionic [¹⁸F]fluoride remains at the origin (Rf = 0). omicsonline.orgnih.gov

| Compound | Typical Rf Value | Mobility |

|---|---|---|

| [¹⁸F]Fluoride | ~0.0 | Stays at the origin |

| 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) | ~0.4 - 0.6 | Intermediate migration |

| This compound ([¹⁸F]labeled) | ~0.8 - 0.95 | Migrates close to the solvent front |

Stationary Phase: Silica Gel; Mobile Phase: Acetonitrile/Water (95:5)

Radiochemical Purity Determination for Labeled Acetylated Analogues

The determination of radiochemical purity for the labeled acetylated analogue, 2-deoxy-2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose, is a critical in-process control step. severin.su This intermediate is formed after the nucleophilic substitution reaction and before the final deprotection (hydrolysis) step. researchgate.netnih.gov Ensuring high radiochemical purity at this stage is essential for achieving a high-purity final product.

The primary radiochemical impurity of concern at this stage is unreacted [¹⁸F]fluoride. Radio-TLC and radio-HPLC, as described above, are the principal methods used to quantify the percentage of radioactivity incorporated into the acetylated molecule versus the amount remaining as free [¹⁸F]fluoride.

Furthermore, the acetylated radiolabeled compound is considered a significant radiochemical impurity in the final [¹⁸F]FDG drug product. Pharmacopoeial standards require the final product to have a radiochemical purity of typically greater than 95%, meaning the sum of all radiochemical impurities, including any residual 2-deoxy-2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose, must be less than 5%. omicsonline.orgnih.govijrr.com The distinct chromatographic behavior of the acetylated intermediate (high Rf in TLC, different retention time in HPLC) allows for its accurate quantification and ensures that it has been effectively removed during the final purification steps. d-nb.infonih.govsnmjournals.org

Role of Acetylated Glucose Analogs in Synthetic and Biochemical Research: Precursor Functionality

2-Fluoro-2-deoxy-glucose Tetraacetate as a Critical Precursor in [¹⁸F]FDG Radiopharmaceutical Synthesis

The synthesis of the radiopharmaceutical 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a cornerstone of positron emission tomography (PET) imaging, heavily relies on an acetylated precursor. The most common production method for [¹⁸F]FDG is a nucleophilic substitution reaction. nih.govresearchgate.net In this process, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, often referred to as mannose triflate, is the key precursor molecule. kntu.ac.ir This precursor is an acetylated mannose molecule where four hydroxyl groups are protected by acetyl groups, and a triflate group at the C-2 position acts as an excellent leaving group. kntu.ac.ir

The synthesis involves the displacement of the triflate group by the radioactive [¹⁸F]fluoride ion via a nucleophilic S(_N)2 substitution. kntu.ac.ir The acetyl protecting groups are crucial for this reaction as they prevent unwanted side reactions with the hydroxyl groups. Following the successful incorporation of the [¹⁸F]fluoride, the acetyl groups are removed through hydrolysis, typically using an acid, to yield the final [¹⁸F]FDG product. nih.govgoogle.com This method, which utilizes the acetylated mannose precursor, is favored over older electrophilic fluorination techniques due to its significantly higher yields and shorter reaction times. nih.govresearchgate.net

Production of [¹⁸F]fluoride ion via proton bombardment of [¹⁸O]water in a cyclotron. kntu.ac.ir

Separation and purification of the [¹⁸F]fluoride ion. kntu.ac.ir

Nucleophilic substitution reaction between the [¹⁸F]fluoride and the acetylated mannose triflate precursor. nih.govkntu.ac.ir

Hydrolysis to remove the four acetyl protecting groups, yielding [¹⁸F]FDG. nih.gov

Final purification of the [¹⁸F]FDG product. nih.gov

Design Principles of Acetylated Sugars for Enhanced Permeability in Synthetic Pathways and Cellular Delivery Mechanisms

Once inside the cell, the acetyl groups are removed by non-specific cytosolic esterases, releasing the native sugar to be utilized by the cell's metabolic pathways. nih.govnih.gov This "pro-drug" approach is a widely used technique to increase the cellular uptake of various sugar analogs. nih.gov However, the degree and position of acetylation must be carefully balanced. While per-acetylation (acetylating all free hydroxyl groups) can markedly increase uptake, it can also lead to cellular toxicity, potentially due to incomplete de-acetylation or other off-target effects. nih.gov Research has shown that for certain applications, mono- or di-acetylated sugars may offer a better balance between enhanced permeability and reduced toxicity. nih.govacs.org

The relationship between lipophilicity and permeability is a key consideration in drug design and the development of biochemical probes. nih.govresearchgate.net The efficiency with which a molecule achieves passive membrane permeability at a given lipophilicity can be quantified, highlighting the importance of optimizing this characteristic. nih.gov

Table 1: Impact of Acetylation on Sugar Properties

| Property | Unacetylated Sugar | Acetylated Sugar | Rationale |

|---|---|---|---|

| Polarity | High | Low | Acetyl groups are less polar than hydroxyl groups. researchgate.net |

| Lipophilicity | Low | High | Increased hydrophobicity due to nonpolar acetyl groups. nih.gov |

| Aqueous Solubility | High | Low | Inversely proportional to lipophilicity. researchgate.net |

| Cell Membrane Permeability | Low (requires transporters) | High (passive diffusion) | Increased lipophilicity facilitates passage through the lipid bilayer. acs.orgresearchgate.net |

| Cellular Uptake Mechanism | Active transport or macropinocytosis | Passive diffusion followed by intracellular de-acetylation. nih.govacs.org |

Role of Acetylated Intermediates in the Production of Research Probes for Biochemical Pathway Elucidation

Acetylated sugar analogs serve as invaluable intermediates in the synthesis of chemical probes designed to investigate and elucidate complex biochemical pathways. researchgate.netnih.gov Acetylation provides a convenient method for protecting hydroxyl groups during the chemical synthesis of more complex molecules, such as fluorinated or isotopically labeled sugars. nih.gov These probes are crucial for studying metabolic processes, enzyme activity, and cellular signaling.

For instance, in the study of glycosylation, which involves the enzymatic attachment of sugars to proteins and lipids, acetylated sugar analogs can be used to probe the activity of glycosyltransferases. nih.gov Peracetylated analogs were developed to improve cell permeability, allowing them to be deacetylated within the cell cytoplasm by non-specific esterases and then utilized by the relevant metabolic pathways. nih.gov

The use of these probes extends to various areas of research:

Metabolic Studies: Labeled acetylated glucose analogs can be used to trace the flow of glucose through metabolic pathways like glycolysis. researchgate.net

Enzyme Inhibition: Fluorinated sugar analogs, often synthesized from acetylated precursors, can act as inhibitors of specific enzymes, helping to define their roles in biological processes. nih.gov

Epigenetics: Acetyl groups themselves are key players in epigenetic regulation through histone acetylation. Studies use labeled acetate (B1210297) or glucose (a precursor to acetyl-CoA) to investigate the dynamics of histone acetyltransferases (HATs) and histone deacetylases (HDACs). researchgate.netnih.gov

The synthesis of these specialized probes often involves multiple steps where selective protection and deprotection of hydroxyl groups are necessary. Acetyl groups are ideal for this purpose due to their relative ease of introduction and subsequent removal under mild conditions.

Comparative Research on Acetylated Versus Non-Acetylated Fluorinated Glucose Derivatives in Synthetic Contexts

In synthetic chemistry, the choice between using an acetylated or a non-acetylated fluorinated glucose derivative depends heavily on the specific reaction and desired outcome. Acetyl groups serve as effective protecting groups, preventing the reactive hydroxyl groups from interfering with other chemical transformations. nih.gov

Table 2: Comparison of Acetylated vs. Non-Acetylated Fluorinated Glucose in Synthesis

| Feature | Acetylated Fluorinated Glucose | Non-Acetylated Fluorinated Glucose |

|---|---|---|

| Reactivity of Hydroxyl Groups | Protected (unreactive) | Free (reactive) |

| Solubility | More soluble in organic solvents | More soluble in aqueous solvents |

| Handling | Often more stable and easier to handle in anhydrous conditions | Can be more challenging to use in reactions sensitive to protic groups |

| Typical Use Case | Multi-step syntheses requiring selective modification at other positions (e.g., [¹⁸F]FDG synthesis). kntu.ac.ir | Reactions where the hydroxyl groups are intended to participate or when the final product is desired directly without a deprotection step. |

| Key Advantage | Allows for precise control over reactivity and prevents side reactions. kntu.ac.ir | Fewer synthetic steps if no protection is needed. |

| Key Disadvantage | Requires additional steps for protection and deprotection. | Limited use in complex syntheses due to the high reactivity of hydroxyl groups. |

Research comparing acetylated and non-acetylated fucose analogues has shown that acetylation can lead to a greater biological effect, such as a larger decrease in core fucosylation, likely due to enhanced cellular uptake. nih.gov However, this effect can be concentration-dependent, with the advantage of acetylation diminishing at higher concentrations where cellular entry may no longer be the rate-limiting step. nih.gov In the context of synthesizing fluorinated carbohydrates, early approaches often involved the direct fluorination of acetylated precursors like tri-O-acetyl-D-glucal. acs.org This highlights the long-standing utility of acetylated intermediates in providing a stable and reactive substrate for fluorination reactions.

Advanced Research Directions and Theoretical Perspectives on 2 Fluoro 2 Deoxy Glucose Tetraacetate

Computational Chemistry and Molecular Modeling in Predicting Synthetic Outcomes and Stereoselectivity

Computational chemistry and molecular modeling are increasingly valuable tools in synthetic organic chemistry, offering insights that can predict and rationalize experimental outcomes. In the context of 2-Fluoro-2-deoxy-glucose tetraacetate, these theoretical approaches are being explored to predict the stereoselectivity of glycosylation reactions and to understand the influence of protecting groups on the reaction pathway.

Furthermore, molecular modeling can be employed to study the conformational preferences of the tetraacetate molecule itself. The arrangement of the acetyl groups can influence the molecule's reactivity and its interactions with other molecules. Understanding these conformational dynamics through computational methods can aid in the design of more efficient deprotection strategies and in predicting how the molecule might interact with biological systems before its deacetylation.

Development and Automation of Synthesis Modules for High-Throughput this compound Production

Automated synthesis modules, such as the TRACERlab and Zymate systems, have been developed and optimized for the production of [¹⁸F]FDG. nih.goviaea.orgresearchgate.net These systems automate the key reaction steps, including the nucleophilic fluorination of the mannose triflate precursor and the subsequent hydrolysis of the acetyl protecting groups from the this compound intermediate. iaea.orgresearchgate.net The robotic systems handle the precise delivery of reagents, control of reaction temperatures and times, and the purification of the final product. nih.govresearchgate.net This automation minimizes manual intervention, reduces radiation exposure to personnel, and ensures batch-to-batch consistency. snmjournals.org

The development of these modules focuses on several key aspects to enhance high-throughput production:

Reaction Optimization: Automated systems allow for the rapid testing and optimization of reaction conditions, such as temperature, reaction time, and reagent concentrations, to maximize the yield of the tetraacetate intermediate. researchgate.net

Miniaturization and Microfluidics: Research is ongoing into the use of microreactors and continuous-flow chemistry for the synthesis of radiopharmaceuticals. unimi.it These approaches offer advantages in terms of faster reaction times, improved heat and mass transfer, and the ability to perform multi-step syntheses in a continuous fashion, which is ideal for high-throughput production.

Purification Strategies: Automated modules incorporate efficient purification steps, often utilizing solid-phase extraction (SPE) cartridges, to isolate the this compound intermediate before the final hydrolysis step. researchgate.net

The continuous refinement of these automated synthesis modules is crucial for meeting the clinical demand for [¹⁸F]FDG and provides a robust platform for the reliable production of its tetraacetylated precursor.

| Parameter | Manual Synthesis | Automated Synthesis |

| Synthesis Time | Longer | Shorter (e.g., ~24 min) iaea.org |

| Reproducibility | Operator-dependent | High |

| Radiation Exposure | Higher | Minimized |

| Yield | Variable | Consistent and often higher |

Exploration of Novel Acetyl Protecting Group Strategies for Enhanced Synthetic Control and Hydrolysis Efficiency

Protecting groups do more than just mask functional groups; they can influence the reactivity and stereochemistry of the molecule. researchgate.netresearchgate.net The choice of acylating agent and the specific conditions of the acetylation reaction can impact the regioselectivity and stereoselectivity of the synthesis. nih.gov While acetate (B1210297) is the standard, researchers are exploring other ester protecting groups that could offer advantages. For example, groups that are more labile under specific, mild conditions could allow for selective deprotection, which is a key strategy in complex carbohydrate synthesis. wiley-vch.de

A significant area of investigation is the optimization of the hydrolysis of the tetraacetate intermediate. Traditional methods often involve acid or base hydrolysis. iaea.org However, these methods can sometimes lead to side products or require harsh conditions. To improve hydrolysis efficiency, novel strategies are being explored:

Solid-Phase Hydrolysis: A method using cation exchange resins (e.g., Dowex 50) in its acidic form has been developed for the rapid cleavage of the acetyl groups from the tetraacetate intermediate. This approach avoids the use of liquid acids and can be easily integrated into automated synthesis modules. nih.gov

Enzymatic Hydrolysis: The use of esterase enzymes for the deacetylation of acetylated sugars is another promising avenue. Enzymatic methods offer high selectivity and operate under mild, physiological conditions, which can improve the purity of the final product.

Alternative Protecting Groups: While not yet widely applied to this compound, the broader field of carbohydrate chemistry is actively developing new protecting groups with tailored lability. These include groups that can be removed by photolysis, specific chemical reagents, or enzymatic cleavage, offering a wider range of orthogonal deprotection strategies. researchgate.net

| Hydrolysis Method | Advantages | Disadvantages |

| Acid Hydrolysis | Established method | Can be harsh, may lead to side products |

| Base Hydrolysis | Fast, can be performed at room temperature iaea.org | Can be sensitive to reaction conditions |

| Solid-Phase Resin | Rapid, avoids liquid acids, easily automated nih.gov | Requires specific resin and conditions |

| Enzymatic Hydrolysis | Highly selective, mild conditions | Enzyme cost and stability can be a factor |

Investigation of Non-Radioactive this compound in Mechanistic Studies of Deacetylation and Enzymatic Interactions

While the radioactive version of this compound is primarily an intermediate in [¹⁸F]FDG synthesis, its non-radioactive counterpart serves as a valuable tool for in vitro and in vivo mechanistic studies. The tetraacetate is essentially a pro-drug form of 2-Fluoro-2-deoxy-glucose (FDG), as it is readily deacetylated by cellular esterases to release the active FDG molecule. This allows researchers to study the biological effects of FDG following its intracellular generation.

Once deacetylated, non-radioactive FDG acts as a glucose analog and is taken up by cells via glucose transporters. osti.gov It is then phosphorylated by hexokinase to form 2-fluoro-2-deoxy-glucose-6-phosphate (FDG-6-P). Unlike glucose-6-phosphate, FDG-6-P is not a substrate for phosphoglucose (B3042753) isomerase and thus becomes metabolically trapped within the cell. This accumulation of FDG-6-P inhibits glycolysis and can lead to cellular ATP depletion. nih.gov

The use of non-radioactive this compound allows for the investigation of several key biological processes:

Deacetylation Mechanisms: Studying the conversion of the tetraacetate to FDG within cells provides insights into the activity and substrate specificity of intracellular esterases.

Cellular Uptake and Trapping: By using the tetraacetate as a delivery vehicle for FDG, researchers can investigate the kinetics of FDG uptake and phosphorylation in various cell types, particularly in cancer cells which often exhibit elevated glucose metabolism. nih.govmdpi.com

Enzymatic Interactions: The intracellularly generated FDG can be used to probe the active sites of enzymes like hexokinase and to study the downstream effects of glycolytic inhibition.

Therapeutic Potential: Non-radioactive FDG has been shown to sensitize cancer cells to chemotherapy and radiation by inhibiting glycolysis. nih.govplos.org Studies using the tetraacetate form can help in understanding the pharmacokinetics of FDG delivery and its efficacy as a potential therapeutic agent.

These investigations using the non-radioactive form of this compound provide crucial information on the biological fate and activity of its deacetylated product, which is fundamental to its application in both diagnostic imaging and therapy.

| Compound | Role | Key Research Area |

| This compound | Pro-drug/Precursor | Deacetylation mechanisms, cellular delivery of FDG |

| 2-Fluoro-2-deoxy-glucose (FDG) | Active Molecule | Glycolysis inhibition, enzymatic interactions, therapeutic effects |

| 2-Fluoro-2-deoxy-glucose-6-phosphate | Trapped Metabolite | Inhibition of hexokinase and phosphoglucose isomerase |

Q & A

Basic: What synthetic routes are recommended for 2-Fluoro-2-deoxy-glucose tetraacetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves fluorination of glucose derivatives followed by acetylation. A common approach uses lead tetraacetate as an oxidizing agent to introduce fluorine at the 2-position, followed by tetraacetylation under controlled anhydrous conditions . Reaction parameters such as temperature (maintained below 40°C to prevent decomposition), solvent choice (e.g., acetic acid for acetylation), and stoichiometric ratios of acetylating agents (e.g., acetic anhydride) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the tetraacetate form from mono- or diacetylated byproducts .

Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?

- NMR : -NMR is critical for confirming fluorination at the 2-position, with a characteristic singlet near δ -200 ppm. - and -NMR identify acetyl group integration and anomeric configuration .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na] at m/z 427.1).

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) monitor purity, while TLC (silica, 1:1 ethyl acetate/hexane) provides rapid qualitative analysis .

Advanced: How can researchers resolve contradictions in pharmacokinetic data across biological models?

Discrepancies often arise from differences in transport efficiency (e.g., GLUT transporters in cell lines vs. in vivo models) or metabolic stability (e.g., esterase activity hydrolyzing acetyl groups). To address this:

- Use isotopic tracing (e.g., labeling) to differentiate intact tetraacetate from hydrolyzed metabolites .

- Conduct parallel experiments in knockout models (e.g., GLUT1-deficient cells) to isolate transport contributions .

- Validate assays with LC-MS/MS to quantify both parent compound and deacetylated products .

Advanced: What strategies optimize the stability of this compound in aqueous solutions during kinetic studies?

- Buffer Selection : Use non-nucleophilic buffers (e.g., HEPES, pH 7.4) to minimize hydrolysis.

- Temperature Control : Store solutions at 4°C and limit exposure to light (photolytic degradation).

- Lyophilization : Pre-formulate the compound as a lyophilized powder, reconstituting in anhydrous DMSO immediately before use .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or cyclodextrins to encapsulate the compound .

Basic: What parameters are critical for maintaining chemical stability during storage?

- Storage Conditions : Store desiccated at -20°C under inert gas (argon) to prevent moisture-induced hydrolysis .

- Container Material : Use amber glass vials to avoid leaching of plasticizers from polymer containers .

- Purity Thresholds : Ensure starting material purity >95% (HPLC) to reduce catalytic degradation by impurities .

Advanced: How to design experiments differentiating transport vs. metabolic contributions in cellular uptake studies?

- Competitive Inhibition : Co-incubate cells with excess D-glucose to saturate GLUT transporters and quantify residual uptake via fluorometry .

- Metabolic Blockers : Use 2-deoxyglucose (non-metabolizable analog) or iodoacetate (glycolysis inhibitor) to isolate transport kinetics .

- Autoradiography : Compare uptake of -labeled tetraacetate vs. -deoxyglucose in parallel experiments .

Basic: What enzymatic assays study hydrolysis of this compound in metabolic pathways?

- Esterase Activity : Incubate with porcine liver esterase (PLE) or human carboxylesterase (hCE1) in PBS (pH 7.4) at 37°C. Monitor deacetylation via HPLC .

- Kinetic Analysis : Use Michaelis-Menten models with fluorogenic substrates (e.g., 4-nitrophenyl acetate) to estimate and .

Advanced: What computational models predict reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric and electronic effects at the anomeric carbon .

- MD Simulations : Simulate solvation effects (e.g., acetonitrile vs. DMSO) on transition-state energetics during thiol substitution reactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.